

synthesis of 4-Guanidino-2-methoxybenzoic acid protocol

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Compound of Interest

Compound Name: 4-Guanidino-2-methoxybenzoic acid

Cat. No.: B1591679

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An Application Note and Protocol for the Synthesis of **4-Guanidino-2-methoxybenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of **4-Guanidino-2-methoxybenzoic acid**, a molecule of interest in medicinal chemistry and drug discovery. The protocol herein is adapted from established methods for the guanylation of aromatic amines, offering a reliable and reproducible procedure. This guide is designed to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both technical accuracy and a deeper understanding of the synthetic strategy. All quantitative data is summarized for clarity, and a detailed workflow is provided.

Introduction and Significance

4-Guanidino-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a guanidinium group. The guanidinium group is a common structural motif in biologically active molecules due to its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate groups in biological targets.^[1] This makes guanidino-containing compounds valuable as enzyme inhibitors and in other therapeutic applications. The methoxy substituent on the benzoic acid core can influence the compound's pharmacokinetic and

pharmacodynamic properties. A robust and well-documented synthetic protocol is therefore essential for researchers investigating the potential of this and related molecules.

The synthesis of **4-Guanidino-2-methoxybenzoic acid** is most effectively achieved through the guanylation of the corresponding aminobenzoic acid precursor. This approach is well-precedented for the synthesis of other guanidinobenzoic acid derivatives.[2][3][4]

Synthetic Strategy and Rationale

The chosen synthetic route for **4-Guanidino-2-methoxybenzoic acid** involves the direct guanylation of 4-Amino-2-methoxybenzoic acid using cyanamide in an acidic medium. This method is favored for its operational simplicity and the ready availability of the starting materials.[5][6]

The reaction proceeds via the nucleophilic attack of the amino group of 4-Amino-2-methoxybenzoic acid on the carbon atom of cyanamide. The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, which serves two primary purposes:

- Protonation of the Amino Group: While seemingly counterintuitive, protonation of the amino group prevents its reaction with other electrophiles and helps to maintain it in solution. The free amine, in equilibrium, is the reactive species.
- Activation of Cyanamide: The acidic conditions facilitate the protonation of the cyanamide nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The overall reaction scheme is depicted below:

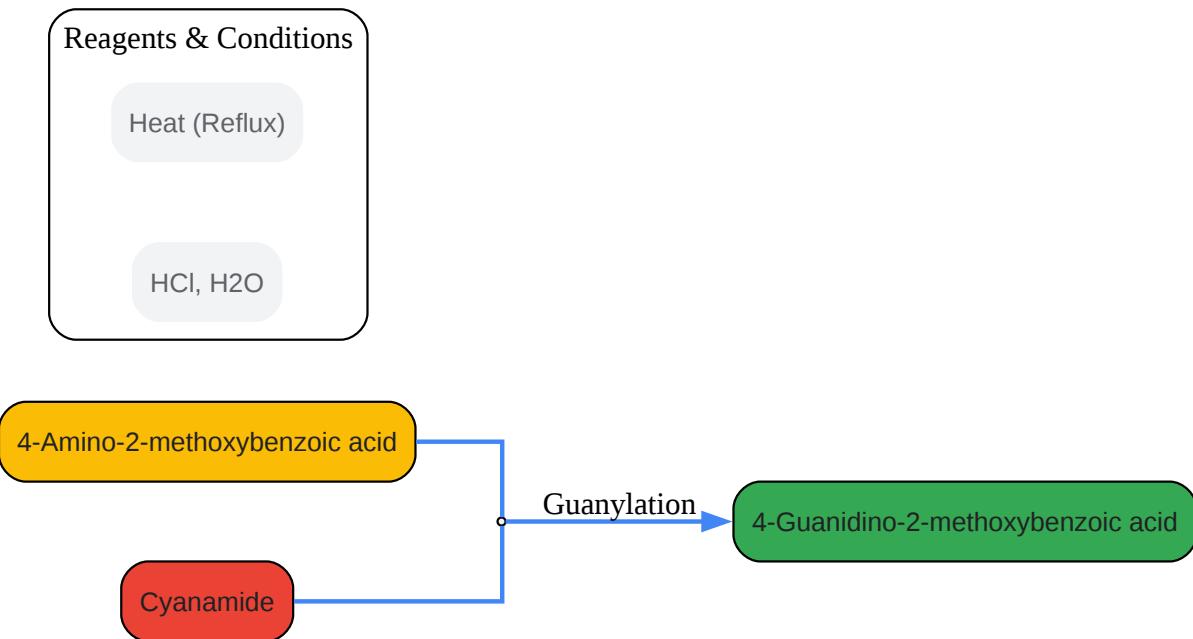
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Figure 1: Synthetic workflow for the guanylation of 4-Amino-2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous guanidinobenzoic acids.[3][7][8]

Materials and Reagents

Reagent/Material	Grade	Supplier Example
4-Amino-2-methoxybenzoic acid	≥97%	Sigma-Aldrich
Cyanamide	99%	Sigma-Aldrich
Hydrochloric acid, concentrated (37%)	ACS Reagent Grade	Fisher Scientific
Deionized Water	N/A	In-house
Ethanol	Reagent Grade	Fisher Scientific

Equipment

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stir plate and stir bar
- Heating mantle
- Buchner funnel and filter flask
- Standard laboratory glassware
- pH meter or pH paper

Step-by-Step Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-methoxybenzoic acid (10.0 g, 59.8 mmol) in a mixture of deionized water (100 mL) and concentrated hydrochloric acid (8 mL). Stir the suspension at room temperature to ensure homogeneity.
- Addition of Cyanamide: To the stirred suspension, add cyanamide (5.03 g, 119.6 mmol, 2.0 equivalents) in one portion at room temperature.

- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate upon cooling. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
- Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 25 mL) to remove any unreacted starting materials and inorganic salts.
- Purification: The crude product can be further purified by recrystallization. Suspend the solid in a minimal amount of boiling water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Summary of Reaction Parameters

Parameter	Value
Stoichiometry (Amine:Cyanamide)	1 : 2
Solvent	Water / Aqueous HCl
Reaction Temperature	Reflux (~100 °C)
Reaction Time	6 - 8 hours
Work-up Procedure	Cooling and precipitation
Purification Method	Recrystallization

Characterization of 4-Guanidino-2-methoxybenzoic acid

The identity and purity of the synthesized **4-Guanidino-2-methoxybenzoic acid** should be confirmed by standard analytical techniques.

Expected Analytical Data

Technique	Expected Results
Appearance	White to off-white crystalline solid
Melting Point	To be determined experimentally
¹ H NMR	Peaks corresponding to aromatic protons, methoxy protons, and guanidinium protons. The chemical shifts will be influenced by the solvent.
¹³ C NMR	Resonances for the carboxylic acid carbon, guanidinium carbon, aromatic carbons, and the methoxy carbon.
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 210.08 \text{ m/z}$
FT-IR	Characteristic peaks for N-H, C=O (acid), C=N (guanidinium), and C-O (ether) stretches.

Safety and Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
- Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
- Cyanamide: Cyanamide is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
- Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

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